D-Phe-Val-p-nitroanilide
Overview
Description
D-Phe-Val-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to study protease activity. It is composed of D-phenylalanine (D-Phe), valine (Val), and p-nitroanilide. This compound is particularly useful in the quantification and differentiation of protease activities, such as those of urokinase and tissue-type plasminogen activators .
Scientific Research Applications
D-Phe-Val-p-nitroanilide is widely used in scientific research for:
Biochemical Assays: As a substrate to measure the activity of various proteases.
Medical Research: To study the role of proteases in diseases and to screen for potential protease inhibitors.
Industrial Applications: In the development of diagnostic kits and therapeutic agents.
Mechanism of Action
Target of Action
D-Phe-Val-p-nitroanilide is primarily used as a substrate for proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
The compound interacts with its target proteases by serving as a substrate. The protease enzyme cleaves the peptide bond in this compound, leading to the release of p-nitroaniline . This cleavage is a result of the protease’s catalytic activity, which involves the hydrolysis of peptide bonds .
Biochemical Pathways
The action of this compound primarily affects the proteolysis pathway. Proteolysis is a critical biochemical pathway involved in protein catabolism, regulation of cellular processes, and the activation of enzymes and other bioactive molecules .
Pharmacokinetics
As a protease substrate, it is expected to be metabolized (cleaved) by proteases and the resulting products are likely to be further metabolized or excreted .
Result of Action
The cleavage of this compound by proteases results in the release of p-nitroaniline . This can be monitored spectrophotometrically, providing a quantitative measure of protease activity . Therefore, the use of this compound can help in the study and understanding of protease function and regulation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound and subsequently its interaction with proteases . Additionally, temperature can influence the rate of enzymatic reactions and the stability of the compound .
Future Directions
Biochemical Analysis
Biochemical Properties
D-Phe-Val-p-nitroanilide is known to interact with various enzymes and proteins. For instance, it can be used as a substrate to quantify and distinguish urokinase and tissue-type plasminogen activity . The nature of these interactions is characterized by a lower Km value and a much higher Vmax/Km than most other substrates of this type .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as urokinase and tissue-type plasminogen activators. It binds to these enzymes, potentially influencing their activity and leading to changes in gene expression .
Metabolic Pathways
This compound is involved in certain metabolic pathways due to its interaction with enzymes like urokinase and tissue-type plasminogen activators . These interactions could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phe-Val-p-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of D-phenylalanine, followed by its coupling with valine. The final step involves the attachment of the p-nitroanilide group. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: D-Phe-Val-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by proteases such as trypsin, chymotrypsin, and thrombin.
Oxidation and Reduction: Not commonly involved in the reactions of this compound.
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically at 405 nm .
Comparison with Similar Compounds
D-Val-Leu-Lys-p-nitroanilide: Another peptide substrate used for similar purposes but with different kinetic properties.
Bz-Phe-Val-Arg-p-nitroanilide: Used in the study of trypsin-like proteases.
Uniqueness: D-Phe-Val-p-nitroanilide is unique due to its lower Km value and higher Vmax/Km ratio compared to other substrates, making it a more efficient substrate for certain proteases .
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFZQZIWTDHXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400731 | |
Record name | D-Phe-Val-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-89-7 | |
Record name | D-Phe-Val-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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